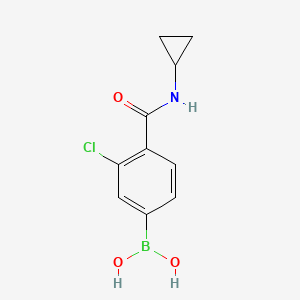
3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid
概要
説明
3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid is a chemical compound with the empirical formula C10H11BClNO3 and a molecular weight of 239.46 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the Hill Notation: C10H11BClNO3 . The SMILES string representation is OB(O)c1ccc(Cl)c(c1)C(=O)NC2CC2 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 239.46 and a density of 1.4g/cm3 . The melting point is reported to be between 216-220ºC .科学的研究の応用
Optical Modulation and Sensor Applications
Phenyl boronic acids, including derivatives like 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid, have significant roles in optical modulation and sensor development. A study demonstrated how phenyl boronic acids, when conjugated with polyethylene glycol, could disperse single-walled carbon nanotubes in aqueous solutions and modulate their near-infrared fluorescence in response to saccharide binding, indicating potential applications in saccharide recognition and sensor technologies (Mu et al., 2012).
Structural Analysis and Molecular Docking
Phenylboronic acids are pivotal in synthetic chemistry, particularly in the Suzuki-Miyaura reaction, crucial for synthesizing serine protease inhibitors. Extensive conformational, structural, vibrational, and electronic studies on phenylboronic acid derivatives have provided insights into their stability, reactivity, and binding affinity with proteins, paving the way for potential pharmaceutical applications (Tanış et al., 2020).
Nanoparticle Functionalization for Targeted Drug Delivery
Functionalization of nanoparticles with phenylboronic acid derivatives, like 3-carboxyphenylboronic acid, has shown promising results in targeted drug delivery systems. Such functionalized nanoparticles exhibit enhanced tumor targeting and penetration capabilities, indicating a potential for improved therapeutic efficacy (Wang et al., 2016).
Glycoprotein Enrichment and Biomarker Research
In the field of biomedical sciences, phenylboronic acid-modified magnetic nanoparticles have been synthesized for glycoprotein enrichment, crucial in biomarker research. The high adsorption capacity and selectivity of these materials toward glycoproteins under physiological conditions highlight their potential in drug delivery and biosensing applications (Zhang et al., 2014).
Safety and Hazards
作用機序
Boronic Acids
Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms (in the form of an R group). They are known for their ability to form stable covalent complexes with sugars, amino acids, and other biological molecules, which makes them useful in a variety of biological and medical applications .
Carbamoyl Compounds
The carbamoyl group (NH2CO) is a functional group that is often involved in biochemical reactions, including protein synthesis and metabolism. Compounds containing a carbamoyl group can interact with a variety of biological targets, potentially leading to a wide range of effects .
Chlorophenyl Compounds
The chlorophenyl group is a common feature in many pharmaceuticals and biologically active compounds. It can contribute to the lipophilicity, reactivity, and binding affinity of a compound, influencing its pharmacokinetics and pharmacodynamics .
Cyclopropyl Group
The cyclopropyl group is a three-membered carbon ring. It is commonly found in biologically active molecules and can influence the molecule’s shape, reactivity, and interactions with biological targets .
生化学分析
Biochemical Properties
3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound interacts with various enzymes and proteins, often acting as an inhibitor. For instance, it can inhibit proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity. Additionally, this compound can interact with other biomolecules such as nucleic acids, influencing their stability and function .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of kinases and phosphatases, which are critical regulators of cell signaling. By inhibiting specific enzymes, this compound can alter the phosphorylation status of key signaling proteins, leading to changes in gene expression and metabolic activity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by forming a covalent bond with the enzyme’s active site. This interaction often involves the boronic acid moiety of the compound, which can form a reversible covalent bond with the hydroxyl group of serine residues in the active site of serine proteases. This binding inhibits the enzyme’s catalytic activity, leading to downstream effects on cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and moisture. Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it can lead to adverse effects such as cytotoxicity and organ damage. Studies in animal models have shown that there is a threshold dose beyond which the compound’s toxic effects outweigh its therapeutic benefits .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. The compound can undergo oxidation and conjugation reactions, leading to the formation of metabolites that can be excreted from the body. These metabolic processes can influence the compound’s bioavailability and efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. The compound’s localization within cells can affect its activity and function, with higher concentrations often found in specific cellular compartments such as the cytoplasm and nucleus .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
[3-chloro-4-(cyclopropylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BClNO3/c12-9-5-6(11(15)16)1-4-8(9)10(14)13-7-2-3-7/h1,4-5,7,15-16H,2-3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPWHDSMIIRKLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)NC2CC2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657353 | |
| Record name | [3-Chloro-4-(cyclopropylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
850589-44-5 | |
| Record name | B-[3-Chloro-4-[(cyclopropylamino)carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850589-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-Chloro-4-(cyclopropylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-4-(cyclopropylcarbamoyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-{2-[(Difluoromethyl)thio]-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl}propanoic acid](/img/structure/B1450814.png)
![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol](/img/structure/B1450815.png)
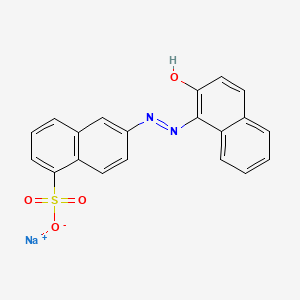


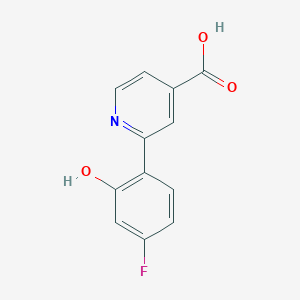
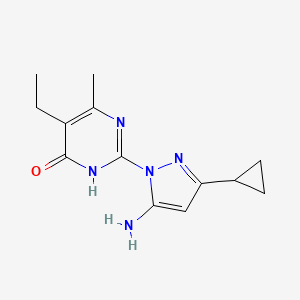
![(E)-2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime](/img/structure/B1450824.png)
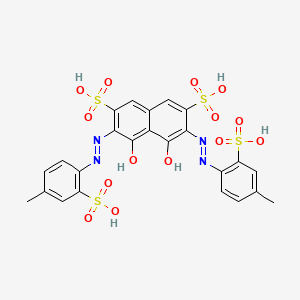
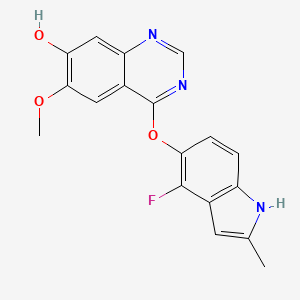
![1-[2-(4-Hydroxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B1450831.png)
